Cas no 1894839-84-9 (4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine)

4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine is a specialized organic compound featuring a phenylmethanamine core substituted with a 2-ethyl-4-methyl-1,3-thiazol-5-yl group. The thiazole ring contributes to its heterocyclic character, enhancing potential biological activity and chemical stability. This structure is of interest in medicinal chemistry due to its amine functionality, which can serve as a key pharmacophore for binding interactions. The ethyl and methyl substituents on the thiazole ring may influence lipophilicity and metabolic properties. Its well-defined molecular architecture makes it a valuable intermediate for the synthesis of more complex compounds, particularly in the development of pharmaceuticals targeting central nervous system disorders or other therapeutic applications. The compound's purity and structural specificity are critical for research purposes.
4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine structure
1894839-84-9 structure
Product Name:4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine
CAS No:1894839-84-9
MF:C13H16N2S
MW:232.344541549683
MDL:MFCD32879170
CID:5655241
PubChem ID:116885284
Update Time:2025-07-02

4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • EN300-27695628
    • 1894839-84-9
    • [4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanamine
    • 4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine
    • MDL: MFCD32879170
    • Inchi: 1S/C13H16N2S/c1-3-12-15-9(2)13(16-12)11-6-4-10(8-14)5-7-11/h4-7H,3,8,14H2,1-2H3
    • InChI Key: OBAPHZGBVXNRBQ-UHFFFAOYSA-N
    • SMILES: S1C(CC)=NC(C)=C1C1C=CC(CN)=CC=1

Computed Properties

  • Exact Mass: 232.10341969g/mol
  • Monoisotopic Mass: 232.10341969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 67.2Ų

4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine Pricemore >>

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Additional information on 4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine

Introduction to 4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine (CAS No. 1894839-84-9)

4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 1894839-84-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of thiazole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural composition of this molecule, featuring a phenyl ring linked to a thiazole scaffold with specific alkyl substitutions, positions it as a promising candidate for further investigation in drug discovery and molecular pharmacology.

The significance of 4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine lies in its unique chemical properties and the potential biological functions it may exhibit. Thiazole derivatives are known for their role in various biological processes, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of an ethyl group at the 2-position and a methyl group at the 4-position of the thiazole ring, combined with the methanamine substituent on the phenyl ring, contributes to the compound's distinct reactivity and interaction capabilities with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action for such compounds more accurately. Studies have suggested that 4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine may interact with specific enzymes or receptors involved in critical metabolic pathways. This has opened up avenues for exploring its potential as an intermediate in synthesizing novel therapeutic agents.

In the context of drug development, the synthesis of 4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of functional groups such as amines and thiols necessitates careful optimization to ensure high yield and purity. Innovations in synthetic methodologies, including catalytic processes and green chemistry principles, have enhanced the efficiency of producing complex molecules like this one.

The pharmacological profile of 4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine is still under active investigation. Preliminary in vitro studies have indicated that it may possess properties conducive to modulating certain biological pathways. For instance, its structural similarity to known bioactive molecules suggests potential interactions with targets relevant to neurological disorders or cardiovascular diseases. However, comprehensive pharmacokinetic and toxicological studies are essential to fully understand its safety and efficacy before considering clinical applications.

The role of thiazole derivatives in medicinal chemistry cannot be overstated. These compounds have been extensively studied due to their versatility and efficacy in treating a wide range of diseases. The incorporation of additional substituents on the thiazole ring can fine-tune its biological activity, making it a valuable scaffold for designing new drugs. The case of 4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine exemplifies how structural modifications can lead to compounds with enhanced therapeutic potential.

As research progresses, collaborations between synthetic chemists and biochemists are crucial for translating laboratory findings into tangible medical benefits. The development of high-throughput screening technologies has accelerated the process of identifying promising candidates like 4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine for further validation. These technologies allow for rapid testing of thousands of compounds against various biological targets, thereby streamlining the drug discovery pipeline.

The future prospects for 4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenylmethanamine include its exploration as a building block for more complex drug molecules or as a standalone therapeutic agent. Its unique structural features make it an attractive candidate for further functionalization to enhance its pharmacological properties. Additionally, understanding its interactions at a molecular level through techniques such as X-ray crystallography or NMR spectroscopy will provide critical insights into its mechanism of action.

In conclusion,4-(2-propargyloxyphenoxy)methanol, with its CAS No. 1894839–84–9, represents a significant advancement in pharmaceutical chemistry due to its promising biological activities and synthetic accessibility. Ongoing research efforts are expected to yield valuable insights into its therapeutic potential, contributing to the development of novel treatments for various diseases.

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